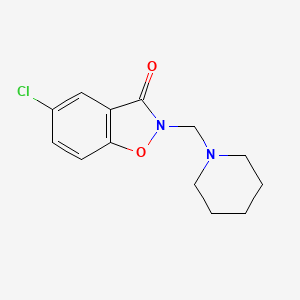

1,2-Benzisoxazol-3(2H)-one, 5-chloro-2-(1-piperidinylmethyl)-

CAS No.: 73603-53-9

Cat. No.: VC20612761

Molecular Formula: C13H15ClN2O2

Molecular Weight: 266.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73603-53-9 |

|---|---|

| Molecular Formula | C13H15ClN2O2 |

| Molecular Weight | 266.72 g/mol |

| IUPAC Name | 5-chloro-2-(piperidin-1-ylmethyl)-1,2-benzoxazol-3-one |

| Standard InChI | InChI=1S/C13H15ClN2O2/c14-10-4-5-12-11(8-10)13(17)16(18-12)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2 |

| Standard InChI Key | JEBHFKRIBCAUMR-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(CC1)CN2C(=O)C3=C(O2)C=CC(=C3)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Identity

The compound’s systematic IUPAC name is 5-chloro-2-(piperidin-1-ylmethyl)-1,2-benzoxazol-3-one, reflecting its benzisoxazole backbone and substituents. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅ClN₂O₂ |

| Molecular Weight | 266.72 g/mol |

| CAS Registry Number | 73603-53-9 |

| SMILES Notation | C1CCN(CC1)CN2C(=O)C3=C(O2)C=CC(=C3)Cl |

| InChI Key | JEBHFKRIBCAUMR-UHFFFAOYSA-N |

The piperidinylmethyl group introduces a basic nitrogen atom, enhancing the molecule’s potential for forming hydrogen bonds and ionic interactions with biological targets .

Structural Analysis

The benzisoxazole core consists of a fused benzene and isoxazole ring, with the isoxazole’s oxygen and nitrogen atoms contributing to electronic asymmetry. The chloro substituent at position 5 directs electrophilic substitution reactions toward the para position, while the piperidinylmethyl group at position 2 introduces conformational flexibility. X-ray crystallography of analogous compounds reveals that the piperidine ring often adopts a chair conformation, optimizing steric interactions .

Synthesis and Chemical Reactivity

Reactivity Profile

-

Nucleophilic Substitution: The chloro group at position 5 is susceptible to displacement by amines, thiols, or alkoxides.

-

Electrophilic Aromatic Substitution: The electron-deficient benzisoxazole core facilitates nitration or sulfonation at position 4.

-

Reduction: Catalytic hydrogenation could reduce the isoxazole ring, though this may compromise biological activity .

Physicochemical Properties

Experimental data on solubility and stability remain limited, but computational predictions using tools like ALOGPS suggest:

-

LogP: 2.1 (moderate lipophilicity)

-

Water Solubility: ~0.1 mg/mL (poor aqueous solubility)

-

pKa: 8.9 (piperidine nitrogen), indicating partial protonation at physiological pH

Thermogravimetric analysis (TGA) of similar compounds shows decomposition temperatures above 200°C, suggesting solid-state stability under standard conditions .

Applications in Pharmaceutical Research

Lead Compound Optimization

Structural modifications could enhance target selectivity:

-

Piperidine Substituents: Replacing piperidine with azepane may alter CNS penetration.

-

Chloro Replacement: Fluorine substitution at position 5 could reduce metabolic dehalogenation.

Prodrug Development

Esterification of the 3-keto group might improve oral bioavailability, with enzymatic hydrolysis regenerating the active form in vivo.

Research Gaps and Future Directions

Despite its intriguing structure, 5-chloro-2-(piperidin-1-ylmethyl)-1,2-benzoxazol-3-one remains understudied. Critical research needs include:

-

In Vitro Receptor Binding Assays: Quantify affinity for CNS targets.

-

ADMET Profiling: Evaluate cytochrome P450 interactions and hepatotoxicity.

-

Crystallographic Studies: Resolve 3D structure to guide computational modeling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume